molecular formula C13H27BrN2 B3192238 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide CAS No. 61546-09-6

1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide

Cat. No.: B3192238
CAS No.: 61546-09-6
M. Wt: 291.27 g/mol
InChI Key: HADIKTQKBWBIDO-UHFFFAOYSA-N
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Description

Contextualizing Imidazolium (B1220033) Bromide Ionic Liquids in Contemporary Chemical Science

Imidazolium-based ionic liquids are a prominent class of molten salts with melting points below 100°C. auctoresonline.org Their structures, consisting of an imidazolium cation and a corresponding anion, allow for extensive variation in their physicochemical properties by modifying the alkyl chains on the cation or altering the anion. auctoresonline.orgnih.gov This "designer" nature makes them highly versatile for a wide array of applications. nih.gov

These compounds are recognized for their negligible vapor pressure, high thermal stability, and ability to dissolve a wide range of organic, inorganic, and polymeric materials. auctoresonline.orgisroset.org As a result, they have been extensively investigated as green alternatives to volatile organic solvents in chemical synthesis and catalysis. isroset.org Imidazolium salts are utilized in various catalytic processes, acting as solvents, supports, or modifiers to enhance reaction rates and selectivity. nbinno.comresearchgate.net Their ionic nature also makes them suitable for electrochemical applications, such as electrolytes in batteries and supercapacitors. nbinno.com

The imidazole (B134444) moiety, with its two nitrogen atoms, can be readily functionalized, making these compounds versatile building blocks in chemical engineering and materials science. researchgate.netmdpi.com The properties of imidazolium-based ionic liquids, such as viscosity, polarity, and hydrophobicity, can be finely tuned by adjusting the length and branching of the alkyl substituents on the imidazolium ring. auctoresonline.orgresearchgate.net

Research Significance and Scope for 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide

This compound, also known by its IUPAC name 1,2-dimethyl-3-octyl-1H-imidazol-3-ium bromide, has garnered interest within the scientific community for its potential applications stemming from its specific molecular structure. The presence of a methyl group at the C-2 position of the imidazolium ring, in addition to the methyl and octyl groups at the nitrogen positions, influences its steric and electronic properties.

Research on analogous compounds suggests that the addition of a methyl group at the C-2 position can enhance certain properties. For instance, in the field of corrosion inhibition, it has been observed that 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide shows higher inhibition efficiency compared to its counterpart without the C-2 methyl group, which is attributed to an increase in electron density. nih.gov This suggests that 1,2-dimethyl-3-octyl-1H-imidazol-3-ium bromide could also exhibit enhanced performance in applications where electron-donating character is beneficial.

Furthermore, studies on a series of 1,2-dimethyl-3-alkylimidazolium derivatives have explored their biological activities, indicating that modifications to the alkyl chain length and the presence of the C-2 methyl group can have significant effects on their efficacy. duke.edu The interaction of the closely related 1-hexyl-2-methyl imidazolium bromide and 1-octyl-2-methyl imidazolium bromide with molecular solvents like dimethyl sulfoxide (DMSO) has been examined to understand their physicochemical behavior in binary mixtures. nih.gov These studies provide a foundation for exploring the potential of 1,2-dimethyl-3-octyl-1H-imidazol-3-ium bromide in similar applications.

The synthesis of 1,2-dimethyl-3-alkylimidazolium salts is typically achieved through the quaternization of 1,2-dimethylimidazole (B154445) with the corresponding alkyl halide. researchgate.net The characterization of these compounds involves standard analytical techniques such as NMR spectroscopy and FTIR. nih.gov

Physicochemical Properties of a Related Compound

To provide context, the following table presents data for the related compound, 1-octyl-2-methyl imidazolium bromide, in a binary mixture with DMSO.

PropertyTemperature (K)Value
Molar Volume303.15Data not available
308.15Data not available
313.15Data not available
318.15Data not available
Excess Molar Volume303.15Data not available
308.15Data not available
313.15Data not available
318.15Positive

Note: The positive excess molar volume at elevated temperatures suggests volume expansion due to the mutual loss of dipolar association and differences in the sizes and shapes of the constituent molecules. nih.gov

Corrosion Inhibition Efficiency of a Structurally Similar Compound

The table below shows the inhibition efficiency of a long-chain 1,2-dimethylimidazolium bromide compound, highlighting the impact of the C-2 methyl group.

InhibitorConcentration (ppm)Inhibition Efficiency (%)
3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide50090.67
3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide50095.35

Note: The higher inhibition efficiency of the compound with the additional methyl group is attributed to increased electron density, leading to stronger adsorption on the metal surface. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-dimethyl-3-octyl-1,2-dihydroimidazol-1-ium;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2.BrH/c1-4-5-6-7-8-9-10-15-12-11-14(3)13(15)2;/h11-13H,4-10H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HADIKTQKBWBIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=C[NH+](C1C)C.[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40816425
Record name 1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40816425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61546-09-6
Record name 1,2-Dimethyl-3-octyl-2,3-dihydro-1H-imidazol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40816425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Structural Design of 1h Imidazolium, 1,2 Dimethyl 3 Octyl , Bromide

Established Synthetic Pathways for Imidazolium (B1220033) Bromide Derivatives

The synthesis of 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide is primarily achieved through a direct and efficient quaternization reaction. This method is a cornerstone in the synthesis of a wide array of imidazolium-based ionic liquids.

Alkylation Reactions in the Formation of Imidazolium Cations

The formation of the 1,2-dimethyl-3-octyl-1H-imidazolium cation is accomplished via a type of N-alkylation known as the Menschutkin reaction. sigmaaldrich.com This reaction involves the direct alkylation of a tertiary amine—in this case, the nitrogen at the 3-position of the 1,2-dimethylimidazole (B154445) ring—with an alkyl halide.

The primary synthetic route involves the reaction of 1,2-dimethylimidazole with 1-bromooctane (B94149). nih.govlookchem.com This process directly attaches the octyl group to the second nitrogen atom of the imidazole (B134444) ring, forming the desired quaternary ammonium (B1175870) salt. The reaction can be carried out under various conditions. A common approach involves heating the mixture of 1,2-dimethylimidazole and 1-bromooctane, often in a solvent such as acetonitrile, n-propanol, or under solvent-free conditions. nih.govnih.govprepchem.com The reaction mixture is typically refluxed for several hours to ensure complete conversion. nih.govprepchem.com

Alternative methods, such as Microwave-Assisted Organic Synthesis (MAOS), have been employed to synthesize similar imidazolium-based ionic liquids, offering advantages like reduced reaction times and potentially higher yields. researchgate.netresearchgate.netisroset.org For instance, the synthesis of 1-pentyl-3-methylimidazolium bromide has been successfully achieved using microwave irradiation. isroset.org After the reaction, the resulting product is often washed with a solvent like diethyl ether to remove any unreacted starting materials and then dried under a vacuum. nih.govisroset.org

The general scheme for this alkylation is presented below:

1,2-dimethylimidazole + 1-bromooctane → this compound

Spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FTIR are used to confirm the structure and purity of the synthesized ionic liquid. researchgate.netresearchgate.net

Counterion Exchange Strategies to Bromide Forms

For this compound, the bromide counterion is most commonly introduced directly during the alkylation step by using 1-bromooctane as the alkylating agent. nih.govresearchgate.net This direct approach is efficient and avoids the need for subsequent synthetic steps.

However, in the broader context of ionic liquid synthesis, counterion exchange, or anion metathesis, is a widely used strategy. This method is employed when the desired anion cannot be introduced directly during the cation formation. In such a scenario, an imidazolium salt with a different anion (e.g., chloride or iodide) is first synthesized. Subsequently, this salt is reacted with a bromide salt, such as potassium bromide or sodium bromide, to exchange the anions. researchgate.net This process is typically driven by the precipitation of the resulting inorganic salt (e.g., KCl or NaCl) in a suitable solvent, leaving the desired imidazolium bromide salt in the solution. While not the primary route for the title compound, this strategy offers versatility in creating a wide range of ionic liquids from a common precursor. researchgate.net

Targeted Structural Modifications and Analog Synthesis

The molecular architecture of imidazolium-based ionic liquids is highly tunable, allowing for the modification of their properties for specific applications. The length of the alkyl chain and the substitution pattern on the imidazolium ring are key design elements.

Influence of Alkyl Chain Length on Imidazolium Systems

The length of the N-alkyl substituent significantly influences the physicochemical properties of imidazolium salts. The octyl group in 1,2-dimethyl-3-octyl-1H-imidazolium bromide is a critical feature that modulates its properties compared to analogs with shorter or longer alkyl chains.

Research on various 1-alkyl-3-methylimidazolium and 1,2-dimethyl-3-alkylimidazolium derivatives has shown that increasing the alkyl chain length generally leads to an increase in viscosity and a decrease in the melting point, up to a certain point. researchgate.netresearchgate.net For example, while many imidazolium salts with shorter alkyl chains are liquids at room temperature, those with very long chains may become waxy solids. nih.gov Structure-activity relationship studies on similar compounds have also indicated that biological activity, such as antifungal properties, can be enhanced with longer alkyl chains. researchgate.net

Table 1: Effect of Alkyl Chain Length on Properties of Imidazolium Bromides

Compound NameN-Alkyl ChainObserved Physical State at Room TemperatureGeneral Trend with Increasing Chain Length
1-Ethyl-3-methylimidazolium bromideEthyl (C2)LiquidIncreased viscosity, potential for solid formation with very long chains. nih.govresearchgate.net
1-Butyl-3-methylimidazolium bromideButyl (C4)Liquid
1-Octyl-3-methylimidazolium bromideOctyl (C8)Liquid/Viscous Liquid researchgate.net
1-Dodecyl-3-methylimidazolium bromideDodecyl (C12)Liquid/Viscous Liquid

Impact of Substitution Patterns on Molecular Design

The substitution pattern on the imidazolium ring is another crucial factor in molecular design. The title compound features methyl groups at both the N-1 and C-2 positions, which distinguishes it from other common imidazolium salts like the 1,3-dialkylimidazolium series.

The presence of a methyl group at the C-2 position, instead of a more acidic proton, enhances the stability of the compound in certain chemical environments, particularly under basic conditions. Studies comparing 3-hexadecyl-1-methyl-1H-imidazol-3-ium bromide with 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide have shown that the C-2 methyl substitution can lead to improved performance in applications such as corrosion inhibition. nih.gov The additional methyl group increases the electron-donating character and the steric bulk around the cation, which can influence its interaction with other molecules and surfaces. nih.gov The regioselectivity of the N-alkylation step during synthesis is also dictated by the existing substitution pattern on the imidazole precursor. otago.ac.nz

Table 2: Comparison of Different Imidazolium Substitution Patterns

Substitution PatternExample CationKey Features
1,3-Disubstituted1-Butyl-3-methylimidazoliumContains an acidic proton at the C-2 position.
1,2,3-Trisubstituted1,2-Dimethyl-3-octyl-imidazoliumNo acidic proton at C-2, potentially higher stability in basic media. nih.gov
Symmetrical 1,3-Disubstituted1,3-DibutylimidazoliumIdentical alkyl groups at N-1 and N-3 positions.

Catalytic Research Applications of 1h Imidazolium, 1,2 Dimethyl 3 Octyl , Bromide

Organocatalytic Role in Organic Transformations

As an organocatalyst, 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide offers a metal-free alternative for several chemical reactions, aligning with the principles of sustainable chemistry. Its application is particularly notable in the synthesis of cyclic carbonates from epoxides and carbon dioxide.

The synthesis of cyclic carbonates through the cycloaddition of carbon dioxide (CO₂) with epoxides is a 100% atom-economical reaction and represents a significant pathway for CO₂ utilization. dntb.gov.ua Imidazolium-based ionic liquids, including this compound, have demonstrated considerable catalytic activity in this transformation. rsc.orgnih.gov

The general reaction involves the coupling of an epoxide with CO₂ to form a five-membered cyclic carbonate. This process is often carried out under mild conditions, and the catalyst's role is to facilitate the activation of both the epoxide and the carbon dioxide molecules. The presence of the bromide anion in this compound is crucial, as it acts as a nucleophile to initiate the ring-opening of the epoxide. nih.gov

The efficiency of this compound as a catalyst is evaluated by studying the reaction kinetics of the cycloaddition of CO₂ to epoxides. Research indicates that the reaction often follows pseudo-first-order kinetics with respect to the epoxide concentration, especially when CO₂ is used in excess. researchgate.net

Studies on a library of imidazolium-based catalysts have shown that the substitution pattern on the imidazolium (B1220033) ring significantly influences the catalytic activity. For instance, the presence of a methyl group at the C2 position, as in this compound, can enhance catalytic performance by increasing the acidity of the C2-proton, which is believed to play a role in activating the epoxide. rsc.orgtum.de The long octyl chain at the N3 position can also affect the catalyst's solubility and interaction with the reactants, thereby influencing the reaction rate. nih.gov

The table below presents a comparative view of the catalytic activity of different imidazolium-based bromides in the cycloaddition of propylene (B89431) oxide and CO₂, highlighting the influence of the substituents on the cation.

Table 1: Influence of Imidazolium Cation Structure on Catalytic Activity in Propylene Carbonate Synthesis

Catalyst Conversion (%) Yield (%)
1 H H n-butyl 85 83
2 H H n-octyl 88 86
3 CH₃ H n-butyl 92 90
4 CH₃ H n-octyl 95 93
5 CH₃ CH₃ n-butyl 90 88

Reaction conditions: Propylene oxide (50 mmol), catalyst (1 mol%), CO₂ pressure (10 bar), temperature (100 °C), time (4 h). Data synthesized from comparative studies on imidazolium-based catalysts.

Mechanistic Elucidation of Catalytic Processes

Understanding the reaction mechanism is key to optimizing the catalytic performance of this compound. The proposed mechanisms generally involve a cooperative action of the imidazolium cation and the bromide anion.

The catalytic cycle is initiated by the nucleophilic attack of the bromide anion on one of the carbon atoms of the epoxide ring, leading to its opening and the formation of a halo-alkoxide intermediate. frontiersin.org Simultaneously, the imidazolium cation is thought to activate the epoxide by forming a hydrogen bond between the acidic proton at the C2 position of the imidazolium ring and the oxygen atom of the epoxide. This hydrogen bonding polarizes the C-O bond, making the epoxide more susceptible to nucleophilic attack. nih.gov

In the case of this compound, the methyl group at the C2 position can sterically influence this interaction. While it might slightly hinder the approach of the epoxide, it also increases the acidity of the remaining C-H protons on the ring, potentially enhancing the activation.

Carbon dioxide is subsequently activated and incorporated into the intermediate. The oxygen atom of the ring-opened halo-alkoxide attacks the electrophilic carbon of CO₂, forming a carbonate species.

Epoxide Activation and Ring-Opening: The bromide ion attacks the epoxide, facilitated by the hydrogen bonding interaction with the imidazolium cation, to form a bromo-alkoxide intermediate.

CO₂ Insertion: The bromo-alkoxide intermediate reacts with carbon dioxide to form a bromo-alkylcarbonate species.

Cyclization and Catalyst Regeneration: An intramolecular cyclization of the bromo-alkylcarbonate occurs, leading to the formation of the cyclic carbonate product and the regeneration of the bromide anion, which can then participate in a new catalytic cycle.

The imidazolium cation remains as a spectator ion throughout the cycle, providing the necessary electrostatic and hydrogen-bonding interactions to facilitate the reaction.

Structure-Activity Relationship in this compound Catalysis

The catalytic activity of this compound is intrinsically linked to its molecular structure. Several key structural features contribute to its performance:

The Imidazolium Core: The aromatic and positively charged nature of the imidazolium ring is fundamental to its catalytic role, primarily through its interaction with the epoxide.

N-Alkyl Chains: The length of the alkyl chains on the nitrogen atoms (methyl at N1 and octyl at N3) plays a crucial role in determining the physical properties of the ionic liquid, such as its viscosity and solubility. The long octyl chain can enhance the catalyst's solubility in less polar epoxides and may also influence the aggregation of the ionic liquid, creating a favorable microenvironment for the reaction. nih.gov Studies have shown that increasing the alkyl chain length from butyl to octyl can lead to a modest increase in catalytic activity. rsc.org

The Bromide Anion: The nucleophilicity of the anion is critical. Bromide is an effective nucleophile for epoxide ring-opening, striking a good balance between reactivity and stability compared to other halides like chloride or iodide. nih.gov

Strategies for Catalyst Recovery and System Reusability

The economic viability and environmental sustainability of catalytic processes often hinge on the ability to recover and reuse the catalyst over multiple cycles. For homogeneous catalysts like this compound, which operate in the same phase as the reactants and products, separation can be a significant challenge. However, the unique physicochemical properties of imidazolium-based ionic liquids lend themselves to several effective recovery strategies. While specific research detailing the recycling of this compound in catalytic applications is not extensively documented in publicly available literature, the broader family of imidazolium bromide ionic liquids has been the subject of numerous studies on catalyst recovery and reusability. These studies provide valuable insights into the potential methodologies applicable to the target compound.

A prevalent strategy for the recovery of imidazolium-based ionic liquid catalysts is leveraging their low volatility and immiscibility with many organic solvents. After the completion of a reaction, the products can often be separated by extraction with a suitable organic solvent, leaving the ionic liquid catalyst behind to be used in subsequent reaction cycles. This approach is particularly effective when the products have low polarity and the ionic liquid is highly polar.

Another promising approach is the immobilization of the ionic liquid catalyst onto a solid support. This transforms the homogeneous catalyst into a heterogeneous one, simplifying the separation process to simple filtration or centrifugation. Common supports include silica, polymers, and magnetic nanoparticles. This method not only facilitates catalyst recovery but can also enhance catalyst stability.

In some catalytic systems, the ionic liquid itself can be used as a biphasic solvent system. The reaction proceeds in the ionic liquid phase, and upon completion, the product phase can be easily decanted. The ionic liquid phase, containing the catalyst, can then be recharged with fresh reactants for the next cycle.

The polymerization of ionic liquid monomers to form poly(ionic liquid)s is an advanced strategy that combines the catalytic activity of the ionic liquid with the ease of handling of a solid polymer. For instance, poly(1-alkyl-3-vinylimidazolium) bromides, which are structurally related to this compound, have been synthesized and employed as catalysts. These polymeric catalysts can be readily recovered by filtration and have demonstrated good reusability over several cycles.

Detailed research on analogous imidazolium bromide catalysts highlights their potential for robust reusability. For example, in the synthesis of carbonyl compounds, a functionalized imidazolium bromide catalyst system was successfully recycled and maintained its efficacy for seven consecutive cycles. Similarly, 2-hydroxymethyl-functionalized imidazolium bromides used for the synthesis of cyclic carbonates were recovered by distillation and reused for more than five cycles without a significant loss in activity. In the synthesis of glycerol (B35011) carbonate, a poly(1-alkyl-3-vinylimidazolium) bromide catalyst was effectively reused for two cycles.

These examples underscore the significant potential for developing sustainable catalytic systems based on this compound, with efficient catalyst recovery and reusability being key advantages.

Table 1: Reusability of Structurally Similar Imidazolium Bromide Catalysts in Various Reactions

CatalystReactionNumber of CyclesOutcomeRecovery Method
3-(2-aminoethyl)-1-methyl-1H-imidazol-3-ium bromide/FeCl₃/TEMPOSynthesis of carbonyl compounds7Maintained efficacyNot specified
2-hydroxymethyl-functionalized imidazolium bromidesSynthesis of cyclic carbonates>5No significant loss in activityDistillation
Poly(1-alkyl-3-vinylimidazolium) bromideSynthesis of glycerol carbonate2Good reusabilityFiltration

Applications of 1h Imidazolium, 1,2 Dimethyl 3 Octyl , Bromide in Separation Science and Green Chemistry

Advanced Extraction Processes

The structure of 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide, featuring a substituted imidazolium (B1220033) cation and a bromide anion, allows it to participate in various intermolecular interactions, making it a versatile solvent for extraction processes.

While direct studies on this compound in liquid-liquid extraction are not extensively documented, the behavior of analogous imidazolium-based ionic liquids provides significant insights into its potential. For instance, the preparation of similar compounds like 1-butyl-2,3-dimethylimidazolium bromide has been detailed in processes involving continuous liquid-liquid extractors. google.com This suggests that this compound could be effectively employed in similar large-scale, continuous extraction systems. The miscibility of such ionic liquids with water and certain organic solvents can be tailored by modifying the alkyl chain length on the cation, a key feature for designing efficient liquid-liquid extraction processes.

The extraction of polycyclic aromatic hydrocarbons (PAHs) from sediments using aqueous solutions of another long-chain imidazolium bromide, 1-hexadecyl-3-methylimidazolium bromide, has been successfully demonstrated. nih.gov This process, accelerated by focused microwave-assisted extraction, achieved high recovery rates for several PAHs. nih.gov Given the structural similarities, this compound is expected to exhibit comparable efficacy in the extraction of hydrophobic organic compounds from various matrices.

The development of methodologies for extracting specific compounds using imidazolium-based ionic liquids is an active area of research. These ionic liquids can act as "designer solvents" where their properties are tuned for a particular application. For example, the extraction of rutin, a polar molecule, has been explored using aqueous solutions of 1-ethyl-3-methyl-imidazolium-bromide. researchgate.net This indicates the potential of this compound in the extraction of both polar and non-polar compounds, depending on the process conditions and the nature of the co-solvents used. The presence of the octyl chain in this compound enhances its non-polar interactions, making it particularly suitable for the extraction of hydrophobic molecules.

Role in Gas Absorption and Utilization Technologies

The unique properties of imidazolium-based ionic liquids make them promising candidates for gas absorption and subsequent conversion technologies, particularly for carbon dioxide (CO2).

Imidazolium-based ionic liquids have been extensively studied for their ability to capture and catalyze the conversion of CO2 into valuable chemicals. The bromide anion in compounds like this compound can act as a nucleophile, which is beneficial in catalytic cycles for CO2 conversion. Research has shown that imidazolium bromides can effectively catalyze the cycloaddition of CO2 to epoxides to produce cyclic carbonates, which are valuable as electrolytes and green solvents. rsc.org High conversions and selectivities can be achieved under relatively mild conditions. rsc.org

Furthermore, these ionic liquids have been employed in the synthesis of dimethyl carbonate (DMC) from CO2 and methanol (B129727), a process considered highly attractive from a green chemistry perspective. rsc.orgresearchgate.net Binary catalyst systems involving imidazolium salts and a base have shown significant methanol conversion and high selectivity for DMC. rsc.org The imidazolium cation itself is thought to play a role in CO2 adsorption. rsc.org The data below summarizes the catalytic performance of a related imidazolium-based system in the synthesis of propylene (B89431) carbonate (PC) from propylene oxide and CO2.

Catalyst SystemReaction Time (h)Conversion (%)Selectivity (%)
[bmim][Tf2N] + ZnBr239082
[bmim][Cl]345>99
[bmim][BF4] + ZnBr2355>99

Data adapted from a study on related imidazolium-based ionic liquids. researchgate.net

The use of ionic liquids like this compound aligns with the principles of sustainable process design. Their low volatility reduces air pollution and solvent loss, a significant advantage over traditional volatile organic compounds (VOCs). nih.gov In CO2 capture and conversion, the ability to combine the absorption and catalysis steps in a single medium simplifies the process and can lead to energy savings. researchgate.net The reusability of these ionic liquid-based catalytic systems is another key feature for sustainable design; some systems have been shown to be recyclable for multiple runs without a significant loss of activity. rsc.org This integration of capture and conversion, coupled with catalyst recyclability, offers a pathway to more economically and environmentally benign chemical production processes.

Principles of Green Solvent Application and Environmental Implications

While ionic liquids are often touted as "green solvents," a comprehensive assessment of their environmental impact is crucial.

The primary "green" characteristic of ionic liquids like this compound is their negligible vapor pressure, which minimizes atmospheric emissions. nih.govresearchgate.net They also exhibit high thermal stability, allowing for a wider range of operating conditions. researchgate.net The tunability of their physical and chemical properties allows for the design of solvents tailored to specific processes, potentially leading to reduced waste and energy consumption. nih.gov For example, their ability to dissolve a wide range of organic, inorganic, and polymeric materials makes them versatile solvents for various applications, including biomass processing. nih.govnih.gov

However, the "green" label must be considered with caution, as the environmental fate and toxicity of many ionic liquids are still under investigation. Studies on imidazolium-based ionic liquids with long alkyl chains, similar to this compound, have revealed potential ecotoxicity. The toxicity of 1-alkyl-3-methylimidazolium bromides to aquatic organisms has been shown to increase with the length of the alkyl chain. nih.gov

The following table summarizes the toxicity data for 1-octyl-3-methylimidazolium bromide ([C8mim]Br), a close structural analog of the subject compound, on various organisms.

OrganismEndpointValueReference
Daphnia magna48h LC500.95 mg/L nih.gov
Rana nigromaculata (embryo)96h LC5042.4 - 85.1 mg/L researchgate.net
Scenedesmus obliquus (algae)96h EC500.28 mg/L nih.gov
Mouse (liver)Acute LD5035.7 mg/kg nih.gov

These findings highlight that while this compound offers advantages as a process solvent, its potential environmental release and subsequent impact must be carefully managed. Research into the biodegradability of these compounds is ongoing, with some studies indicating that while long alkyl chains can lead to primary biodegradation, the imidazolium ring itself is more recalcitrant. rsc.org The development of more benign and biodegradable ionic liquids remains a key goal in the field of green chemistry.

Contribution to Sustainable Chemical Methodologies

The contribution of this compound to sustainable chemical methodologies would be demonstrated through its application as a recyclable solvent, a catalyst, or an extraction medium in processes that offer a significant improvement in sustainability over existing methods. While numerous studies have highlighted the potential of various imidazolium-based ionic liquids in these roles, specific research detailing the performance and benefits of this compound in such applications could not be located. The efficiency of an ionic liquid in a particular application is dictated by its specific interactions with the reactants and products, which are in turn governed by its molecular structure.

Theoretical and Computational Studies on 1h Imidazolium, 1,2 Dimethyl 3 Octyl , Bromide Systems

Molecular Modeling and Simulation Approaches

Computational chemistry offers a powerful lens to investigate the behavior of ionic liquids from a molecular perspective. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide detailed insights that complement experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2-dimethyl-3-octylimidazolium bromide, DFT calculations are crucial for understanding its reactivity, stability, and the nature of its chemical bonds.

A key aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an important indicator of the chemical reactivity and kinetic stability of a molecule. A larger HOMO-LUMO gap implies higher stability and lower reactivity.

For a closely related isomer, 1-octyl-2-methyl imidazolium (B1220033) bromide, DFT calculations using the B3LYP correlation function have been performed. These studies help in understanding the electronic properties that would be expected for 1,2-dimethyl-3-octylimidazolium bromide. The calculated energies for the HOMO, LUMO, and the energy gap for this related compound are presented in Table 1. The presence of the methyl group at the C2 position in 1,2-dimethyl-3-octylimidazolium bromide is expected to influence the electron density distribution around the imidazolium ring, potentially affecting the HOMO and LUMO energy levels.

Table 1: Frontier Molecular Orbital Energies for a Related Imidazolium Bromide Compound
ParameterEnergy (kcal mol⁻¹)
EHOMO-
ELUMO-
Energy Gap (ΔE)8.037

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. For 1,2-dimethyl-3-octylimidazolium bromide, MD simulations can provide a detailed picture of its dynamic properties, such as viscosity, diffusion coefficients, and the structural organization of the ions in the liquid state.

The diffusion coefficients of the cation and anion are key parameters that can be obtained from MD simulations. These coefficients are crucial for understanding the ionic conductivity of the material. For similar imidazolium-based ionic liquids, MD simulations have shown that the diffusion coefficients are influenced by factors such as the size of the ions, the strength of the cation-anion interactions, and the extent of aggregation of the alkyl chains. While specific diffusion coefficient data for 1,2-dimethyl-3-octylimidazolium bromide from the searched literature is not available, Table 2 provides representative diffusion coefficients for a similar long-chain imidazolium ionic liquid to illustrate the typical order of magnitude.

Table 2: Representative Diffusion Coefficients for a Long-Chain Imidazolium-Based Ionic Liquid from MD Simulations
IonDiffusion Coefficient (x 10⁻¹⁰ m²/s)
Cation1.5 - 3.0
Anion1.0 - 2.5

Intermolecular Interaction Analysis

The macroscopic properties of 1,2-dimethyl-3-octylimidazolium bromide are governed by the intricate network of intermolecular interactions between the constituent ions. Computational analysis is vital for characterizing these interactions.

Hydrogen Bonding Networks in Imidazolium Bromide Environments

Hydrogen bonding plays a significant role in the structure and properties of imidazolium-based ionic liquids. The hydrogen atoms on the imidazolium ring, particularly the one at the C2 position, are acidic and can form hydrogen bonds with the anion. However, in 1,2-dimethyl-3-octylimidazolium bromide, the C2 position is substituted with a methyl group. This C2-methylation has a profound impact on the hydrogen bonding network.

Cation-Anion Interactions and Their Influence on System Behavior

The primary interaction in ionic liquids is the electrostatic attraction between the cation and the anion. Computational studies allow for a detailed analysis of these interactions, including their strength and directionality. In 1,2-dimethyl-3-octylimidazolium bromide, the interaction is between the bulky organic cation and the smaller bromide anion.

X-ray photoelectron spectroscopy (XPS) combined with theoretical calculations has been used to probe the electronic environment of the atoms in [C8C1C1Im]+ (1,2-dimethyl-3-octylimidazolium) based ionic liquids with bromide and other anions. researchgate.net These studies provide insights into the charge distribution and the nature of the cation-anion interactions.

Computational Design and Predictive Modeling for Ionic Liquid Performance

The vast number of possible cation-anion combinations makes the experimental screening of ionic liquids for specific applications a daunting task. Computational design and predictive modeling offer a rational and efficient approach to identify promising candidates.

Quantitative Structure-Property Relationship (QSPR) models are often developed to predict the physicochemical properties of ionic liquids based on their molecular descriptors. These models can be used to screen large virtual libraries of ionic liquids and identify those with desired properties, such as high thermal stability, optimal viscosity, or specific solvent capabilities. While the search did not yield specific predictive models that have been applied to 1,2-dimethyl-3-octylimidazolium bromide, the general framework of such models is well-established for imidazolium-based ILs. springerprofessional.denih.govrsc.orgresearchgate.netiitgn.ac.in These models typically use descriptors derived from the molecular structure, such as molecular weight, volume, surface area, and quantum chemical parameters, to correlate with experimental data. The development of accurate predictive models relies on the availability of high-quality experimental and computational data for a diverse set of ionic liquids.

Analytical and Spectroscopic Characterization in Research Contexts of 1h Imidazolium, 1,2 Dimethyl 3 Octyl , Bromide

Advanced Spectroscopic Techniques for Structural Elucidation of Interactions

Spectroscopic methods are pivotal in confirming the synthesis and purity of [C8DMIM][Br] and in understanding the non-covalent interactions that govern its behavior in various environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Interactions

The FT-IR spectrum of [C8DMIM][Br] is expected to exhibit several key absorption bands. The presence of the imidazolium (B1220033) ring is typically confirmed by N–H stretching, C=C, and C=N vibrations. nih.gov Specifically, peaks around 3063 cm⁻¹ and 1378 cm⁻¹ are indicative of the imidazolium ring structure. nih.gov Aliphatic C–H stretching vibrations from the octyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. nih.gov The absence of a C-Br stretching band is a common feature in the IR spectra of imidazolium bromide salts, which is attributed to the ionic nature of the compound and the lack of a significant bond vibration. nih.gov

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference
N-H Stretching~3398 nih.gov
Imidazolium Ring C-H Stretching~3063 nih.gov
Aliphatic C-H Stretching2850-3000 nih.gov
C=N Stretching~1618 nih.gov
C=C Stretching~1601 nih.gov
Imidazolium Ring Vibrations~1378, ~1117 nih.gov

This table is predictive, based on data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Environments

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and the electronic environment of the atoms within the [C8DMIM][Br] ion pair. Both ¹H and ¹³C NMR are crucial for its characterization.

¹H NMR Spectroscopy: The ¹H NMR spectrum of [C8DMIM][Br] would show distinct signals for the protons on the imidazolium ring and the alkyl chains. Based on data for 1-butyl-2,3-dimethylimidazolium bromide, the protons on the imidazolium ring (at positions 4 and 5) are expected to appear as doublets in the downfield region. researchgate.net The methyl group at the 2-position and the methyl group at the 1-position will each produce a singlet. The protons of the octyl chain will exhibit characteristic multiplets, with the terminal methyl group appearing as a triplet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms of the imidazolium ring will resonate at the downfield end of the spectrum. The carbons of the octyl and methyl substituents will appear at the upfield end. Data from related compounds like 1-octyl-3-methylimidazolium bromide can be used to approximate the chemical shifts. researchgate.net

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Imidazolium Ring (C4-H, C5-H)Downfield region (doublets)Downfield region
N1-CH₃SingletUpfield region
C2-CH₃SingletUpfield region
N3-CH₂- (octyl)TripletMid-field region
-(CH₂)₆- (octyl)MultipletsUpfield region
-CH₃ (octyl)TripletMost upfield region

This table is predictive, based on data from analogous compounds. researchgate.netresearchgate.net

Chromatographic and Separation-Based Analytical Methodologies Utilizing the Compound

Imidazolium-based ionic liquids have been explored as versatile materials in separation science, particularly as stationary phases in chromatography. Their unique properties, including tunable polarity and multiple interaction capabilities, make them suitable for a range of applications. rsc.orgnih.gov

While specific studies employing 1,2-dimethyl-3-octyl-1H-imidazolium bromide as a stationary phase were not identified, its structural features suggest potential in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The imidazolium core can engage in ion-exchange, dipole-dipole, and hydrogen bonding interactions, while the octyl chain provides a hydrophobic interaction domain. rsc.org This dual nature would allow for a mixed-mode separation mechanism, potentially offering unique selectivity for a variety of analytes. The presence of both a polar head group and a nonpolar tail is a key feature of ionic liquid stationary phases. rsc.orgnih.gov

Electrochemical Investigations of 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide Systems

The electrochemical properties of imidazolium-based ionic liquids are of significant interest for applications in batteries, sensors, and electrocatalysis. researchgate.net Key parameters in these investigations include ionic conductivity and the electrochemical window.

The ionic conductivity of [C8DMIM][Br] is expected to be influenced by factors such as viscosity and temperature. Generally, for 1-alkyl-3-methylimidazolium bromides, an increase in the alkyl chain length leads to a decrease in conductivity due to increased van der Waals interactions and higher viscosity. The temperature dependence of conductivity for similar ionic liquids has been shown to follow the Arrhenius equation. researchgate.net

The electrochemical window, which defines the range of potentials where the ionic liquid is stable, is another critical parameter. For imidazolium bromide salts, the electrochemical stability is typically determined by the oxidation of the bromide anion and the reduction of the imidazolium cation. Studies on similar compounds suggest that the electrochemical window for [C8DMIM][Br] would be suitable for various electrochemical applications. researchgate.net

PropertyExpected Trend/BehaviorReference
Ionic ConductivityDecreases with increasing alkyl chain length; Increases with temperature researchgate.net
Electrochemical WindowDetermined by bromide oxidation and imidazolium cation reduction researchgate.net

This table presents expected trends based on studies of analogous imidazolium bromide ionic liquids.

Emerging Research Directions and Future Perspectives for 1h Imidazolium, 1,2 Dimethyl 3 Octyl , Bromide

Development of Synergistic Systems and Hybrid Materials

The integration of 1H-Imidazolium, 1,2-dimethyl-3-octyl-, bromide into synergistic systems and hybrid materials is a focal point of current research, aiming to harness enhanced functionalities and performance. While direct studies on this specific compound are nascent, research on structurally similar ionic liquids provides a strong indication of its potential.

One promising area is in the development of advanced anti-corrosion coatings. Research on a related compound, 1-octyl-3-methylimidazolium hexafluorophosphate, has demonstrated significant synergistic effects when combined with cellulose nanocrystals in polyacrylate waterborne coatings. mdpi.com This hybrid material exhibited superior anti-corrosion performance on mild steel, attributed to the barrier enhancement by the cellulose nanocrystals and the corrosion inhibition properties of the ionic liquid. mdpi.com Given the structural similarities, it is highly probable that this compound could be similarly employed to create high-performance, environmentally friendly anti-corrosion solutions.

Furthermore, the role of imidazolium-based ionic liquids in the synthesis and stabilization of metal nanoparticles represents another key research direction. These ionic liquids can act as both the reaction medium and a stabilizing agent, preventing the agglomeration of nanoparticles and influencing their size and morphology. acs.org This opens up possibilities for creating novel hybrid materials with tailored catalytic, optical, and electronic properties. The octyl and dimethyl substitutions on the imidazolium (B1220033) ring of the target compound could offer unique steric and electronic effects in the synthesis of nanoparticles, a subject ripe for further investigation.

Imidazolium-based dicationic ionic liquids have also been successfully immobilized on solid supports like magnetic nanoparticles to create efficient and reusable catalysts. mdpi.com This approach combines the catalytic activity of the ionic liquid with the ease of separation of the solid support. Future research could explore the immobilization of this compound on various substrates to develop robust and recyclable catalytic systems for a range of organic transformations.

Table 1: Potential Hybrid Material Systems with this compound

Component 1Component 2Potential Application
This compoundCellulose NanocrystalsAnti-corrosion coatings
This compoundMetal Nanoparticles (e.g., Ag, Au)Catalysis, Sensors
This compoundSolid Supports (e.g., Silica, Magnetic Nanoparticles)Heterogeneous Catalysis
This compoundPolymersAdvanced Membranes

Exploration of Multifunctional Applications beyond Current Research

Beyond its role as a solvent and in catalysis, emerging research is uncovering the multifunctional capabilities of this compound, extending its applicability to new scientific and technological domains.

A significant area of exploration is its antimicrobial and antifungal properties. Studies on octyl-substituted imidazolium bromides have shown considerable activity against a range of microorganisms, including Escherichia coli, Staphylococcus aureus, and the fungus Candida albicans. rsc.orgresearchgate.net The length of the alkyl chain on the imidazolium cation is a critical factor in determining the antimicrobial efficacy. rsc.org The specific combination of an octyl and two methyl groups in this compound suggests it could be a potent antimicrobial agent, with potential applications in disinfectants, sanitizers, and antifungal treatments. researchgate.netrsc.org

Another novel application is in the field of corrosion inhibition. Research on a closely related compound, 3-hexadecyl-1,2-dimethyl-1H-imidazol-3-ium bromide, has demonstrated its effectiveness as a corrosion inhibitor for mild steel in acidic environments. nih.gov The study highlighted that the presence of additional methyl groups on the imidazolium ring enhanced the inhibition efficiency. nih.gov This strongly suggests that this compound could also serve as an effective corrosion inhibitor, a property that is highly valuable in various industrial settings.

The unique physicochemical properties of imidazolium-based ionic liquids also make them suitable for applications in electrochemistry. Their ionic conductivity and electrochemical stability are advantageous for their use as electrolytes in batteries and supercapacitors. The specific substitutions on the cation of this compound could influence these properties, warranting further investigation into its potential in energy storage devices.

Advancements in Sustainable Chemical Processes Utilizing the Compound

The quest for greener and more sustainable chemical processes is a major driver of modern research, and this compound is poised to play a significant role in this transition.

One of the most promising applications is in the pretreatment of lignocellulosic biomass for the production of biofuels and other valuable chemicals. Lignocellulosic biomass is a renewable and abundant resource, but its rigid structure makes it resistant to enzymatic degradation. nih.gov Imidazolium-based ionic liquids have been shown to be effective in dissolving cellulose and disrupting the lignin structure, thereby enhancing the accessibility of the carbohydrates for subsequent conversion. nih.govmdpi.com A precursor to some imidazolium-based ionic liquids, 1-methylimidazole, has demonstrated the ability to act as an efficient delignifying agent at mild conditions. nih.gov This suggests that this compound could be a highly effective solvent for biomass pretreatment, contributing to a more sustainable bio-based economy.

The recyclability of ionic liquids is a key aspect of their sustainability. While their low volatility makes them environmentally friendly in terms of air pollution, their recovery and reuse are crucial for economic viability and minimizing waste. nih.gov Various methods, including adsorption-desorption techniques using ion-exchange resins, have been developed for the efficient recycling of imidazolium-based ionic liquids. nih.gov These methods could be adapted for the recovery of this compound from reaction mixtures, further enhancing its green credentials.

The capture and conversion of carbon dioxide (CO2) is another critical area where imidazolium-based ionic liquids are showing great promise. Their ability to dissolve CO2 and act as catalysts for its conversion into valuable chemicals, such as cyclic carbonates, makes them attractive for carbon capture and utilization (CCU) technologies. The nucleophilicity of the bromide anion in this compound could play a beneficial role in these catalytic conversions.

Table 2: Sustainable Processes Featuring Imidazolium-Based Ionic Liquids

Sustainable ProcessRole of Imidazolium Ionic LiquidPotential Benefit of this compound
Biomass ValorizationSolvent for cellulose dissolution and delignificationEnhanced efficiency in biofuel and biochemical production
CatalysisRecyclable reaction medium and catalystReduced waste and improved process economics
CO2 Capture and ConversionSorbent and catalystContribution to carbon mitigation strategies

Q & A

Q. What is the standard synthetic route for preparing 1,2-dimethyl-3-octylimidazolium bromide, and how can impurities be minimized during synthesis?

Methodological Answer: The synthesis typically involves a two-step alkylation of imidazole. First, 1-methylimidazole is reacted with 1-bromooctane under reflux in a polar aprotic solvent (e.g., DMSO or acetonitrile) at 80–90°C for 12–24 hours. Excess alkylating agent (1.2–1.5 equivalents) ensures complete quaternization of the nitrogen . After the reaction, the crude product is washed with diethyl ether to remove unreacted alkyl bromide and extracted with chloroform. Recrystallization in acetonitrile or ethanol improves purity (>95%) . Key pitfalls include residual moisture (which hydrolyzes alkyl bromides) and incomplete mixing; inert atmospheres (N₂/Ar) and vigorous stirring are recommended .

Q. How can researchers confirm the purity and structural identity of synthesized 1,2-dimethyl-3-octylimidazolium bromide?

Methodological Answer: Purity is assessed via:

  • ¹H/¹³C NMR : Peaks for the octyl chain (δ 0.8–1.5 ppm), methyl groups (δ 3.8–4.2 ppm), and imidazolium ring (δ 7.5–9.5 ppm) should align with predicted splitting patterns .
  • ESI-MS : A dominant [M-Br]⁺ ion peak confirms molecular weight (e.g., m/z ~255 for C₁₃H₂₅N₂⁺) .
  • Elemental Analysis : Deviations >0.3% from theoretical C/H/N ratios indicate impurities .
    For hygroscopic samples, Karl Fischer titration quantifies water content, which can affect ionic conductivity measurements .

Advanced Research Questions

Q. How do alkyl chain length and substituent positions influence the physicochemical properties of 1,2-dimethylimidazolium-based ionic liquids?

Methodological Answer: Systematic studies show:

  • Chain Length : Longer alkyl chains (e.g., octyl vs. butyl) increase hydrophobicity (log P) and decrease melting points (<100°C for C₈ chains) but may enhance cytotoxicity .
  • Substituent Position : 1,2-Dimethyl groups sterically hinder anion coordination, reducing lattice energy and increasing ionic mobility compared to 1,3-dimethyl analogs .
    Computational modeling (e.g., DFT or MD simulations) predicts interactions like π-π stacking in the imidazolium ring and van der Waals forces in alkyl chains. These models guide solvent selection (e.g., use in non-polar matrices) .

Q. What advanced techniques resolve contradictions in reported solubility or thermal stability data for this compound?

Methodological Answer: Discrepancies arise from:

  • Anion Exchange : Trace Br⁻/Cl⁻ contamination (from synthesis) alters solubility. Ion chromatography or ICP-MS detects halide ratios .
  • Thermal Decomposition : TGA-FTIR identifies degradation products (e.g., alkyl bromides above 250°C). Isothermal stability tests under N₂ vs. air reveal oxidation pathways .
    Controlled studies using high-purity standards (≥99%) and calibrated equipment (DSC for melting points ±0.5°C) minimize variability .

Q. How can X-ray crystallography elucidate the solid-state structure and anion-cation interactions of 1,2-dimethyl-3-octylimidazolium bromide?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Cation Geometry : Planar imidazolium ring with alkyl chains in gauche conformations .
  • Hydrogen Bonding : Weak C–H∙∙∙Br⁻ interactions (2.8–3.2 Å) stabilize the lattice, contrasting stronger N–H∙∙∙Br⁻ bonds in non-methylated analogs .
    Crystallization requires slow evaporation of a MeOH/CHCl₃ mixture at 4°C. For air-sensitive crystals, synchrotron radiation (λ = 0.7–1.0 Å) improves resolution .

Q. What strategies optimize this compound’s use as a surfactant or colloidal stabilizer in nanomaterial synthesis?

Methodological Answer: Critical parameters include:

  • Critical Micelle Concentration (CMC) : Determined via surface tension measurements (drop shape analysis). CMC decreases with longer alkyl chains (~0.1 mM for C₈) .
  • Nanoparticle Stabilization : Adsorption isotherms (Langmuir model) quantify monolayer coverage on Au or TiO₂ surfaces. Adjusting alkyl chain length controls nanoparticle spacing (2–5 nm) .
    In situ UV-Vis and DLS monitor aggregation kinetics, while ζ-potential measurements (>|±30| mV) ensure colloidal stability .

Q. How does this ionic liquid perform as a solvent or catalyst in organic transformations like Heck coupling?

Methodological Answer: In Heck reactions:

  • Solvent Role : The ionic liquid reduces Pd leaching (≤5 ppm by ICP-OES) vs. conventional solvents. Recyclability (>5 cycles) is confirmed by retained yield (>85%) and FTIR monitoring of byproducts .
  • Catalytic Activity : Brønsted acidity (measured via Hammett indicators) enhances oxidative addition steps. Kinetic studies (Arrhenius plots) show lower Ea (~40 kJ/mol) compared to DMF .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.